molecular formula C21H20ClN3O3S B11008390 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide

Cat. No.: B11008390
M. Wt: 429.9 g/mol
InChI Key: RJYCODWUWMBKFC-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide is a complex organic compound that features a combination of sulfanyl, chlorophenyl, and quinazolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and other precursors.

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then hydrazinated to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization to form the quinazolinyl moiety.

    Formation of Sulfanyl Intermediate: The intermediate is then reacted with 2-bromoethyl sulfide to introduce the sulfanyl group.

    Final Coupling: The final step involves coupling the quinazolinyl intermediate with the sulfanyl intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinyl moiety can be reduced under specific conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazolinyl derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl and quinazolinyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide

InChI

InChI=1S/C21H20ClN3O3S/c22-14-3-6-16(7-4-14)29-11-9-23-20(26)13-28-15-5-8-18-17(12-15)21(27)25-10-1-2-19(25)24-18/h3-8,12H,1-2,9-11,13H2,(H,23,26)

InChI Key

RJYCODWUWMBKFC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(C=C(C=C3)OCC(=O)NCCSC4=CC=C(C=C4)Cl)C(=O)N2C1

Origin of Product

United States

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